Methyl(2-phenylpropan-2-yl)amine CAS 66896-49-9 chemical properties
Methyl(2-phenylpropan-2-yl)amine CAS 66896-49-9 chemical properties
An In-depth Technical Guide to Methyl(2-phenylpropan-2-yl)amine (CAS 66896-49-9)
Authored by: Gemini, Senior Application Scientist
Introduction
Methyl(2-phenylpropan-2-yl)amine, also known by its IUPAC name N-methyl-2-phenylpropan-2-amine, is a secondary amine featuring a tertiary carbon atom bonded to both a phenyl group and the nitrogen atom.[1] This unique structural arrangement, with a quaternary benzylic carbon, imparts specific chemical characteristics and steric hindrance around the nitrogen atom, influencing its reactivity and potential applications. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, analytical characterization, and safe handling protocols, designed for researchers and professionals in chemical synthesis and drug development.
The core structure consists of a cumene backbone (isopropylbenzene) with a methylamino group attached to the tertiary benzylic carbon. This structure distinguishes it from other isomers such as N-methyl-1-phenylpropan-2-amine or N-methyl-2-phenylpropan-1-amine, where the amine is located on a primary or secondary carbon.[2]
Caption: 2D Structure of Methyl(2-phenylpropan-2-yl)amine
Physicochemical and Computed Properties
Precise experimental data for Methyl(2-phenylpropan-2-yl)amine is not extensively documented in publicly available literature. However, computational models provide reliable estimates for its core properties. These properties are essential for predicting its behavior in various solvents, its potential for crossing biological membranes, and for designing synthetic and purification protocols.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | PubChem[1] |
| Molecular Weight | 149.23 g/mol | PubChem[1] |
| IUPAC Name | N-methyl-2-phenylpropan-2-amine | PubChem[1] |
| CAS Number | 66896-49-9 | PubChem[1] |
| Monoisotopic Mass | 149.120449483 Da | PubChem[1] |
| XLogP3-AA (Predicted) | 1.9 | PubChem[1] |
| Topological Polar Surface Area | 12 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Predicted Collision Cross Section | 132.5 Ų ([M+H]⁺) | PubChemLite[3] |
Note: The XLogP value suggests moderate lipophilicity.
Proposed Synthesis Pathway: Reductive Amination
While specific literature detailing the synthesis of Methyl(2-phenylpropan-2-yl)amine is scarce, a logical and efficient route can be proposed based on established organic chemistry principles, particularly the reductive amination of a ketone. A plausible precursor, 2-phenylpropan-2-al, is not stable. A more viable approach involves the synthesis from 2-phenylpropan-2-amine (also known as α,α-dimethylbenzylamine), which can be synthesized from commercially available materials.
The proposed synthesis involves the N-methylation of 2-phenylpropan-2-amine. A common and effective method for this transformation is Eschweiler-Clarke methylation.
Protocol: Eschweiler-Clarke N-Methylation of 2-Phenylpropan-2-amine
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenylpropan-2-amine (1 equivalent) in an excess of formic acid (e.g., 5-10 equivalents).
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Reagent Addition: Slowly add an excess of aqueous formaldehyde solution (37 wt. %, ~5 equivalents) to the stirred solution. The addition should be controlled to manage any initial exotherm.
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Reflux: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction proceeds via the formation of an iminium intermediate, which is then reduced in situ by formic acid.
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Workup: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution or sodium hydroxide solution until the evolution of CO₂ ceases and the pH is basic.
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Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x volumes).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation under reduced pressure.
Caption: Proposed workflow for the synthesis of Methyl(2-phenylpropan-2-yl)amine.
Analytical Characterization
A robust analytical workflow is critical to confirm the identity and purity of the synthesized compound. The following techniques are standard for the characterization of a secondary amine like Methyl(2-phenylpropan-2-yl)amine.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals:
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A singlet integrating to 6 protons for the two equivalent methyl groups on the tertiary carbon (C(CH₃)₂).
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A multiplet corresponding to the 5 aromatic protons of the phenyl group.
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A singlet for the 3 protons of the N-methyl group (N-CH₃), typically appearing between 2.2-2.6 δ.[4]
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A broad singlet for the N-H proton, which is exchangeable with D₂O.[4]
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¹³C NMR: The carbon spectrum will confirm the carbon framework:
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Signals for the quaternary benzylic carbon and the two equivalent methyl carbons.
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A signal for the N-methyl carbon.
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Four distinct signals for the aromatic carbons (ipso, ortho, meta, and para).
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3.2 Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands:
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A single, sharp N-H stretching band around 3350 cm⁻¹ for the secondary amine.[4] This helps distinguish it from a primary amine (which would show two bands) or a tertiary amine (which would show none).[4]
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C-H stretching bands for the aromatic and aliphatic groups.
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C=C stretching bands for the aromatic ring.
3.3 Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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Electron Ionization (EI): The molecular ion peak (M⁺) should be observed at m/z = 149.
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Fragmentation: A primary fragmentation pathway for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen.[4] For this molecule, cleavage of the bond between the quaternary carbon and a methyl group would be less favorable than cleavage of the bond to the phenyl group. The most likely fragmentation would be the loss of a methyl radical to form a stable iminium cation.
Caption: Logical workflow for the analytical characterization of the target compound.
Safety and Handling
No specific safety data sheet (SDS) for Methyl(2-phenylpropan-2-yl)amine (CAS 66896-49-9) was found. Therefore, precautions must be based on the general properties of secondary amines and data from structurally related compounds. Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[5]
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Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[6][7] Handling should be performed in a well-ventilated fume hood.[6]
-
First-Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[6] Keep the container tightly closed.[6]
Conclusion
Methyl(2-phenylpropan-2-yl)amine is a secondary amine with a distinct sterically hindered structure. While comprehensive experimental data is limited, its properties can be reliably predicted using computational methods, and its structure can be confirmed through standard analytical techniques like NMR, IR, and mass spectrometry. The proposed Eschweiler-Clarke synthesis from 2-phenylpropan-2-amine offers a viable route for its preparation in a laboratory setting. Due to the lack of specific toxicological data, this compound must be handled with the appropriate caution and engineering controls suitable for potentially hazardous research chemicals.
References
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PubChem. (n.d.). Methyl(2-phenylpropan-2-yl)amine. National Center for Biotechnology Information. Retrieved from [Link]
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Kishida Chemical Co., Ltd. (2022, February 7). Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl(2-phenylpropan-2-yl)amine hydrochloride. Retrieved from [Link]
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IUCr Journals. (2025, July 4). 2-{amino}-N-(3-methylphenyl)acetamide. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-methyl-(phenyl propan 2-yl)prop-2-yn amine (selegiline). Retrieved from [Link]
- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
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ATSDR. (n.d.). Chemical and Physical Information. Retrieved from [Link]
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PMC. (2010). 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one oxime. National Center for Biotechnology Information. Retrieved from [Link]
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OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]
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mzCloud. (2016, November 21). N Methyl 2 phenylpropan 1 amine. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl({[2-(propan-2-yl)phenyl]methyl})amine hydrochloride. Retrieved from [Link]
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Pearson+. (n.d.). One synthetic method for producing N-methyl-1-phenylpropan-2-amin.... Retrieved from [Link]
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Georganics. (2024, July 22). 1-METHOXYPROPANE. Retrieved from [Link]
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